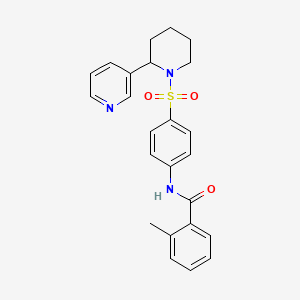

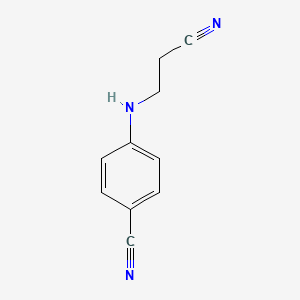

![molecular formula C16H12FN3O4S B2413872 4-氟基-N-[5-(4-甲基磺酰基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 886909-77-9](/img/structure/B2413872.png)

4-氟基-N-[5-(4-甲基磺酰基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for various research applications. In

科学研究应用

硫醇的荧光成像试剂

4-(N,N-二甲基氨基磺酰基)-7-氟-2,1,3-苯并恶二唑 (DBD-F) 用作高反应性、硫醇特异性荧光成像试剂。在生物样品中定量硫醇时,它比其他试剂具有显着优势,在荧光检测中提供高灵敏度和选择性。该方法已成功应用于确定大鼠组织中的硫醇,展示了其在生化和医学研究中的实用性 (Toyo’oka 等人,1989)。

存储器件应用

一项关于源自 2,5-双(4-氟苯基)-1,3,4-恶二唑的三苯胺基芳香族聚合物的研究探讨了它们在存储器件中的应用。这些材料表现出受链路效应影响的不同存储行为,展示了在开发具有可调节保持时间的基于聚合物的存储器件方面的潜力 (Chen, Hu, & Liou, 2013)。

抗癌活性

含有 1,3,4-恶二唑部分的化合物已被评估其抗癌活性。一系列 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺对各种癌细胞系表现出有希望的抗癌活性,表明这些化合物在癌症治疗中的潜力 (Ravinaik 等人,2021)。

抗菌应用

含有噻唑和噻唑烷部分的氟代苯甲酰胺已显示出有希望的抗菌活性。合成了这些化合物并评估了它们对革兰氏阳性菌和革兰氏阴性菌以及真菌的功效,突出了它们在开发新型抗菌剂方面的潜力 (Desai, Rajpara, & Joshi, 2013)。

燃料电池的质子交换膜

一项关于含有 1,3,4-恶二唑的中高温燃料电池的磺化聚(芳基醚砜)质子交换膜的研究展示了这些材料出色的热稳定性、尺寸稳定性和氧化稳定性。这些膜提供高质子电导率和低甲醇渗透性,使其成为燃料电池应用的有希望的候选者 (Xu 等人,2013)。

作用机制

Target of Action

The primary target of this compound is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of SDH, disrupting the normal function of the enzyme .

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain. This leads to a decrease in ATP production, affecting the energy metabolism of the cell .

Pharmacokinetics

The compound’s efficacy against various fungi suggests it may have good bioavailability .

Result of Action

The inhibition of SDH leads to a decrease in ATP production, which can result in cell death. This makes the compound effective as an antifungal agent . In particular, the compound has shown good in vitro activity against Valsa mali and Sclerotinia sclerotiorum .

属性

IUPAC Name |

4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-8-4-11(5-9-13)15-19-20-16(24-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKJILSIOSCUGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)

![5-[(4-methoxyanilino)methylene]-2,3-dihydroindeno[1,2-b]thiopyran-4(5H)-one](/img/structure/B2413794.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2413799.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413801.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)

![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)